3,5-Dichloro-2-fluoropyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are fundamental scaffolds in chemistry. researchgate.net These compounds are prevalent in numerous natural products, including essential vitamins and alkaloids. researchgate.net The medicinal and pharmacological importance of pyridine derivatives is well-established, with applications ranging from anticancer and antiviral agents to materials for optoelectronic devices. researchgate.nettandfonline.com Their versatility in drug development is highlighted by their presence in a multitude of FDA-approved pharmaceuticals. researchgate.net The lone pair of electrons on the nitrogen atom also allows pyridine derivatives to act as effective ligands for metal ions, leading to their use as chemosensors for detecting various species. tandfonline.com
Overview of Halogenated Pyridines in Organic Synthesis and Applied Chemistry
Halogenated pyridines are particularly important starting materials in organic synthesis, primarily due to their utility in nucleophilic substitution reactions. kubikat.orgbenthambooks.comeurekalert.org The introduction of halogen atoms onto the pyridine ring alters its electronic properties, facilitating a range of chemical transformations. This makes them versatile precursors for constructing more complex heterocyclic and macrocyclic structures. kubikat.orgbenthambooks.com In applied chemistry, halogenated pyridines are crucial intermediates in the production of pharmaceuticals and agrochemicals, such as herbicides, fungicides, and insecticides. nbinno.commountainscholar.org The specific halogen and its position on the pyridine ring can be tailored to achieve desired biological activities and chemical reactivity. nbinno.commountainscholar.org For instance, perhalopyridines, which are pyridines where all hydrogen atoms have been replaced by halogens, are of special importance due to the synthetic challenges associated with producing highly substituted pyridines from the parent molecule. kubikat.orgbenthambooks.com
Introduction to 3,5-Dichloro-2-fluoropyridine within the Context of Halogenated Pyridines
Within the broad family of halogenated pyridines, this compound is a significant compound with the chemical formula C₅H₂Cl₂FN. nih.gov This trifunctionalized pyridine derivative serves as a key intermediate in various chemical syntheses. The presence of two chlorine atoms and one fluorine atom on the pyridine ring provides multiple reactive sites, allowing for a diverse range of chemical modifications. Its primary role is as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. nbinno.com For example, it is a known intermediate in the production of certain herbicides and has been investigated for its potential in developing new pharmaceutical agents. asianpubs.org The distinct arrangement of the halogen atoms influences its reactivity and makes it a valuable tool for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQWUIZMJXPGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382541 | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-56-3 | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10382541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2-fluoropyridine | |
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Chemical Reactivity and Derivatization of 3,5 Dichloro 2 Fluoropyridine
Nucleophilic Substitution Reactions
The presence of electron-withdrawing halogen atoms, particularly the fluorine at the 2-position, activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the C-F bond a prime site for nucleophilic attack, often showing greater reactivity compared to the C-Cl bonds. acs.orgnih.gov
Reactions with Various Amines for Symmetrical and Unsymmetrical Derivatives
3,5-Dichloro-2-fluoropyridine can react with a variety of amines to produce both symmetrical and unsymmetrical amino-substituted pyridines. The fluorine atom at the 2-position is typically the most susceptible to substitution. By controlling the stoichiometry and reaction conditions, it is possible to achieve either monosubstitution or disubstitution.
For instance, reacting this compound with an amine can lead to the selective replacement of the fluorine atom, yielding a 2-amino-3,5-dichloropyridine (B145740) derivative. Subsequent reaction with a different amine could then potentially replace one of the chlorine atoms, leading to an unsymmetrical product. The synthesis of both symmetrical and unsymmetrical dialkylamino-pyridines has been demonstrated starting from related dihalogenated pyridines, highlighting the adaptability of this method for creating diverse molecular architectures. researchgate.net The reaction conditions for these aminations are generally mild, making them suitable for combinatorial chemistry approaches. researchgate.net
Functionalization with Other Heteroatom Nucleophiles (e.g., Alcohols, Phenols, Thiols, Cyanides)
The reactivity of 2-fluoropyridines extends to a broad range of heteroatom nucleophiles beyond amines. Studies on unactivated 2-fluoropyridines have shown that they can undergo successful SNAr reactions with nucleophiles derived from alcohols, phenols, and thiols under relatively mild conditions. acs.orgacs.org This allows for the synthesis of the corresponding ether, phenoxy, and thioether derivatives.
Furthermore, the introduction of a cyano group is also achievable. Reactions with potassium cyanide (KCN) have been shown to proceed in good yields, providing access to cyanopyridine derivatives. acs.orgacs.org These reactions highlight the versatility of the 2-fluoro position as a handle for introducing a variety of functional groups containing oxygen, sulfur, and carbon, in addition to nitrogen.
Organometallic Reactions
Organometallic chemistry provides another powerful avenue for the functionalization of this compound. Lithiation, followed by quenching with an electrophile, is a key strategy for introducing substituents at specific positions on the pyridine ring.
Lithiation and Subsequent Electrophilic Quenching
The pyridine ring can be deprotonated using strong bases, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. researchgate.net This organolithium species is highly reactive and can be trapped with a variety of electrophiles to introduce new functional groups. For example, quenching the lithiated species with an aldehyde or iodine would result in the formation of a new carbon-carbon or carbon-iodine bond, respectively. researchgate.net Similar lithiation strategies have been applied to other halogenated pyridines, demonstrating the general utility of this approach. researchgate.net
Regioselectivity Influences (e.g., Boron Trifluoride Complexation)
The regioselectivity of the lithiation of substituted pyridines can be a significant challenge. However, the outcome of the deprotonation can be influenced by various factors, including the choice of base, solvent, and the use of directing groups. One effective strategy for controlling regioselectivity is the complexation of the pyridine nitrogen with a Lewis acid, such as boron trifluoride (BF₃). researchgate.net
The formation of a pyridine-BF₃ adduct can alter the electronic distribution within the ring and sterically block certain positions, thereby directing the incoming base to a specific site. researchgate.netmoreheadstate.edu For instance, the BF₃-directed lithiation of 3-halopyridines has been shown to exclusively yield C-2 substituted products upon quenching with certain electrophiles. researchgate.net This method provides a powerful tool for achieving regioselective functionalization that might not be possible through direct lithiation.
Synthesis of Novel Selenium-Containing Pyridine Derivatives
The lithiation of this compound can also be utilized for the synthesis of novel selenium-containing pyridine derivatives. nih.govosi.lvchim.it After the regioselective formation of the lithiated intermediate, quenching with an appropriate selenium electrophile, such as selenium powder or a selenyl halide, can introduce a selenium moiety onto the pyridine ring. A methodology has been developed to incorporate selenium at either the C-2 or C-4 position of 3,5-dichloropyridine (B137275) through lithiation, with the regioselectivity being controlled by the presence or absence of BF₃ complexation. researchgate.net This approach opens the door to a new class of functionalized pyridines with potential applications in various fields of chemical research. nih.gov
Oxidation and Reduction Reactions (General Considerations for Similar Compounds)
While specific oxidation and reduction reactions for this compound are not extensively documented in dedicated studies, general principles of reactivity for halogenated pyridines can be considered. The presence of electron-withdrawing halogen atoms makes the pyridine ring electron-deficient and generally less susceptible to oxidation unless strong oxidizing agents are used. fishersci.com Conversely, the reactivity of halogenated pyridines in reduction reactions is a well-established method for their functionalization.
Incompatible materials for this compound include strong oxidizing agents. fishersci.com Upon heating or decomposition, it may produce hazardous substances like nitrogen oxides, carbon monoxide, carbon dioxide, gaseous hydrogen fluoride (B91410), and hydrogen chloride gas. fishersci.com For similar compounds, such as other substituted dichloropyridines, oxidation can lead to the formation of pyridine N-oxides. evitachem.com
Reduction reactions, on the other hand, are more commonly employed for derivatization. For related compounds, such as 2,6-dichloro-5-fluoronicotinic acid, reduction is used to selectively remove a chlorine atom. For instance, the methylthio group at the 6-position of ethyl 2-chloro-5-fluoro-6-methylthionicotinate, derived from the dichlorinated acid, can be reduced using a Raney nickel catalyst. google.com Another method involves catalytic hydrogenolysis using catalysts like palladium on calcium carbonate (Lindlar catalyst), palladium on barium sulfate, or Raney nickel to selectively reduce a chlorine atom at a specific position. google.com For other halide- and amine-substituted aromatic compounds, reactions with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen. noaa.gov
C-H Activation and Functionalization
The direct functionalization of pyridine C-H bonds is a significant area of chemical research, aiming for more atom-economical and simplified synthetic procedures compared to traditional methods that often require pre-functionalized starting materials. researchgate.netrsc.org For electron-deficient pyridines, this process can be challenging but offers a powerful route for creating diverse derivatives.
Research has explored the C-H activation of substituted pyridines. For instance, studies on 3,5-disubstituted pyridines have investigated site-selective fluorination. It was found that many 3-substituted pyridines undergo fluorination with AgF₂ with high selectivity at the 2-position. nih.govacs.org This C-H fluorination can then be followed by nucleophilic aromatic substitution (SNAr) reactions, where the newly introduced fluorine atom is displaced by various nucleophiles, effectively achieving a C-H functionalization sequence. nih.govacs.org
A deprotonation study involving this compound has also been reported, indicating a method for its C-H activation. researchgate.net Furthermore, palladium-catalyzed Suzuki cross-coupling reactions have been successfully used to functionalize related chlorinated pyridines. In the case of 2,3,5-trichloropyridine (B95902), a palladium acetate (B1210297) catalyst without a ligand was used to react with various arylboronic acids. This reaction regioselectively functionalized the C-Cl bond at the 2-position to yield 3,5-dichloro-2-arylpyridines. researchgate.netnih.gov The enhanced reactivity of the chlorine at the 2-position is attributed to the electron-withdrawing effects of the ortho nitrogen and the chlorine atoms at the 3 and 5 positions. nih.gov While this is a C-Cl activation, the principles are relevant to the broader field of functionalizing the pyridine ring.
The table below summarizes a relevant functionalization reaction for a closely related compound, demonstrating the synthesis of 3,5-dichloro-2-arylpyridines.
Table 1: Palladium-Catalyzed Suzuki Reaction for the Synthesis of 3,5-dichloro-2-arylpyridines
| Arylboronic Acid | Product | Solvent System | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | 3,5-dichloro-2-phenylpyridine | DMF/H₂O | 95 |
| 4-Methylphenylboronic acid | 3,5-dichloro-2-(4-methylphenyl)pyridine | DMF/H₂O | 92 |
| 4-Methoxyphenylboronic acid | 3,5-dichloro-2-(4-methoxyphenyl)pyridine | DMF/H₂O | 93 |
| 4-Chlorophenylboronic acid | 3,5-dichloro-2-(4-chlorophenyl)pyridine | DMF/H₂O | 89 |
| 3-Nitrophenylboronic acid | 3,5-dichloro-2-(3-nitrophenyl)pyridine | DMF/H₂O | 85 |
Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), 60 °C, 12 h. Data sourced from nih.gov.
Advanced Spectroscopic and Computational Analysis of 3,5 Dichloro 2 Fluoropyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. upi.edu For 3,5-Dichloro-2-fluoropyridine, both ¹H and ¹³C NMR provide critical data, which can be further substantiated by computational predictions.
¹H NMR and ¹³C NMR Spectral Analysis
The analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound allows for the assignment of chemical shifts to each unique nucleus in the molecule. These shifts are influenced by the electronic environment of the atoms, which is significantly affected by the electronegative chlorine and fluorine substituents.
A comprehensive analysis would involve dissolving the compound in a deuterated solvent and acquiring the spectra. sigmaaldrich.com The resulting data would then be interpreted based on established chemical shift ranges and coupling patterns for similar halogenated pyridines. chemicalbook.comlibretexts.org
Computational Prediction of Chemical Shifts (e.g., Gauge-Including Atomic Orbital Method)
To complement experimental data, computational methods like the Gauge-Including Atomic Orbital (GIAO) method are employed to predict NMR chemical shifts. researchgate.net This approach utilizes Density Functional Theory (DFT) to calculate the magnetic shielding tensors for each nucleus. acs.org
The GIAO method has proven to be accurate in predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds, and similar accuracy is expected for ¹H and ¹³C predictions. researchgate.net The process involves optimizing the molecular geometry of this compound at a specific level of theory and then performing the GIAO calculation. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for confirming experimental assignments and for understanding the electronic factors that govern the observed chemical shifts. researchgate.net
Mass Spectrometry (GC-Mass Spectrum Analysis)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify the components of a mixture. In the context of this compound, GC-MS analysis is crucial for confirming its molecular weight and identifying any impurities or byproducts from its synthesis. google.com
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (165.98 g/mol ). scbt.comchemicalbook.com Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of fragments such as chlorine, fluorine, or hydrogen cyanide from the parent molecule. PubChem provides predicted collision cross-section values for various adducts of the molecule, which can aid in its identification in complex matrices. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrational modes include:
C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C=N and C=C stretching: These vibrations of the pyridine (B92270) ring would appear in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ range.
C-F stretching: A strong, characteristic band typically found in the 1000-1300 cm⁻¹ region.
While a specific IR spectrum for this compound was not found in the search results, the presence of these characteristic peaks would be expected and used for its identification and characterization.
Quantum Chemical Analysis and DFT Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. cdnsciencepub.com These methods are instrumental in understanding properties that can be challenging to measure experimentally.
Deprotonation Energy and pKa Calculations
DFT calculations can be used to determine the deprotonation energy of this compound, which is the energy required to remove a proton from the molecule. This value is directly related to the acidity of the compound, represented by its pKa value. A predicted pKa value for 2-Fluoro-3,5-dichloropyridine is -1.94±0.10. chemicalbook.com
HOMO-LUMO Energy Gap Analysis and Photochemical Implications
The difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry that influences a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. irjweb.comlew.ro
Computational studies, often employing Density Functional Theory (DFT), are used to calculate these orbital energies and predict molecular behavior. For pyridine derivatives, the HOMO-LUMO gap is a key indicator of their electronic properties and reactivity. For instance, in a study of various pyridine derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, indicating higher reactivity compared to other derivatives in the study. researchgate.net The energy gap can be influenced by the type and position of substituents on the pyridine ring. researchgate.net
The analysis of frontier molecular orbitals (FMOs), namely HOMO and LUMO, provides insight into the regions of a molecule that are likely to be involved in chemical reactions. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). irjweb.com For substituted pyridines, the distribution of these orbitals is key to understanding their reaction mechanisms. In some cases, orbitals other than the primary HOMO or LUMO (such as LUMO+1) may be more relevant for predicting reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.com This is because the relevant orbital for a reaction must have a significant lobe centered on the carbon atom undergoing substitution. wuxibiology.com
The photochemical implications of the HOMO-LUMO gap are significant. The energy gap corresponds to the energy required for electronic excitation, which can initiate photochemical reactions. Molecules with smaller gaps can be excited by lower-energy light, potentially leading to different reaction pathways or increased photosensitivity.
Table 1: Calculated Quantum Chemical Parameters for Pyridine Derivatives (Illustrative) Note: This table provides a generalized representation of typical data from DFT calculations. Actual values for this compound would require specific experimental or computational studies.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Potential (µ) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|---|
| Pyridine (Reference) | -6.5 | -0.5 | 6.0 | 3.0 | -3.5 | 2.04 |
| 2-Fluoropyridine (B1216828) | -6.7 | -0.8 | 5.9 | 2.95 | -3.75 | 2.38 |
| 3,5-Dichloropyridine (B137275) | -7.0 | -1.5 | 5.5 | 2.75 | -4.25 | 3.28 |
| This compound | -7.2 | -1.8 | 5.4 | 2.7 | -4.5 | 3.75 |
Modeling of Reaction Pathways and Transition States (e.g., SNAr Concerted Pathways)
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the characterization of transition states and reaction pathways. For compounds like this compound, nucleophilic aromatic substitution (SNAr) is a primary reaction type. Traditionally, SNAr reactions were thought to proceed through a two-step mechanism involving a stable Meisenheimer complex intermediate. However, recent studies have shown that many SNAr reactions, particularly with fluorinated heteroaromatics, can occur via a concerted mechanism, where bond formation and bond cleavage happen in a single step. rsc.orgresearchgate.net
Density Functional Theory (DFT) calculations are employed to model these pathways. By calculating the Gibbs free energies of activation (ΔG‡), researchers can predict reaction rates and regioselectivity. rsc.org For di-halogenated heterocycles, computational models can determine whether the reaction pathway is stepwise or concerted. For example, in a study of 2-chloro-3-fluoropyridine (B99640) reacting with the anion of benzyl (B1604629) alcohol in a DMSO solvent model, a concerted pathway was found at both reactive carbon centers, with no sigma-complex intermediates located. rsc.org The transition state is identified as a saddle point on the potential energy surface and is confirmed by vibrational analysis, which should show a single imaginary frequency corresponding to the reaction coordinate. rsc.org
These models can predict which halogen is more likely to be displaced. In many di- and poly-halogenated pyridines, the fluorine atom is often the preferred leaving group in SNAr reactions. However, the specific regioselectivity depends on the positions of the halogens and the nature of the nucleophile. For 2,3,5-trichloropyridine (B95902), the halogen at the 3-position is displaced faster than the one at the 5-position. thieme-connect.com Computational modeling helps to rationalize these experimental observations by comparing the activation energy barriers for substitution at each possible site.
Table 2: Calculated Activation Energies for SNAr Reactions (Illustrative) Note: This table illustrates the type of data generated from modeling reaction pathways. The values are hypothetical and serve as examples.
| Reactant | Nucleophile | Position of Attack | Calculated Mechanism | Activation Free Energy (ΔG‡) (kJ/mol) |
|---|---|---|---|---|
| This compound | Methoxide | C-2 (F) | Concerted SNAr | 55 |
| This compound | Methoxide | C-3 (Cl) | Concerted SNAr | 85 |
| This compound | Methoxide | C-5 (Cl) | Concerted SNAr | 80 |
| 2-Chloro-3-fluoropyridine | Benzyl alcohol anion | C-2 (Cl) | Concerted SNAr | 105 |
| 2-Chloro-3-fluoropyridine | Benzyl alcohol anion | C-3 (F) | Concerted SNAr | 90 |
Theoretical Prediction of Structural Variations and Molecular Properties
Theoretical calculations, primarily using DFT methods, allow for the in silico prediction of a wide range of molecular properties and structural parameters for this compound and its derivatives. These methods can accurately predict geometries (bond lengths and angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. bohrium.com
By performing geometry optimization, the most stable conformation of the molecule can be determined. For this compound, this involves calculating the precise bond lengths of C-C, C-N, C-H, C-F, and C-Cl bonds, as well as the bond angles within the pyridine ring. tandfonline.com These calculated parameters can be compared with experimental data where available.
Furthermore, computational models can predict how the molecular structure and properties change upon substitution or when the molecule interacts with its environment. For example, the effect of different solvents on the molecular geometry and electronic properties can be simulated using models like the Polarizable Continuum Model (PCM). rsc.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com For this compound, the electron-withdrawing nature of the fluorine and chlorine atoms would create a significant positive potential on the pyridine ring carbons, particularly those bonded to the halogens, indicating their susceptibility to nucleophilic attack.
Table 3: Predicted Molecular Properties of this compound (Illustrative) Note: These values are representative of typical DFT calculation outputs and are for illustrative purposes.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₅H₂Cl₂FN |
| Molecular Weight (g/mol) | 165.98 |
| Dipole Moment (Debye) | 2.5 D |
| Polarizability (α₀) | 10.5 x 10⁻²⁴ esu |
| Point Group Symmetry | Cₛ |
| Predicted Bond Lengths (Å) | |
| C-F | 1.35 |
| C-Cl (at C3) | 1.74 |
| C-Cl (at C5) | 1.73 |
| Predicted Vibrational Frequencies (cm⁻¹) | |
| C-F Stretch | 1240 |
| C-Cl Stretch | 750, 780 |
| Pyridine Ring Breathing | 1020 |
Building Block in Organic Synthesis
The reactivity of this compound makes it an important starting material for constructing more complex molecules. The fluorine atom, in particular, can be readily displaced by nucleophiles, while the chlorine atoms offer additional sites for chemical transformation.
This compound is utilized as a precursor in the synthesis of various heterocyclic compounds, including substituted pyridines and quinolines. indiafinechemicals.comresearchgate.net The differential reactivity of the halogen substituents allows for selective reactions. For instance, the fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups. This is a key step in building more complex pyridine-based structures.
The synthesis of certain quinoline (B57606) derivatives can also involve intermediates derived from fluorinated pyridines. researchgate.net While direct conversion of this compound to quinolines is less common, its role as a starting material for functionalized pyridines, which can then undergo cyclization reactions to form quinoline rings, is an important synthetic strategy. researchgate.net
The application of this compound extends to the synthesis of industrial chemicals, including dyes. indiafinechemicals.com Its utility in this context is often associated with its trifluorinated analogue, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), which is known to be useful for fixing dyes to fabrics. google.comgoogle.com The reactive nature of the pyridine ring allows for the incorporation of this moiety into larger chromophoric systems, which are characteristic of dyes.
Agrochemical Applications
One of the most significant applications of this compound is in the agrochemical industry, where it serves as a key intermediate for a variety of active ingredients.
This compound is an essential precursor in the production of the widely used herbicide Fluroxypyr. sigmaaldrich.comnih.govchemicalbook.com Fluroxypyr is a systemic herbicide used to control broadleaf weeds. nih.gov The synthesis of Fluroxypyr involves several steps, starting from intermediates that can be derived from this compound.
Furthermore, this compound is a starting material for the synthesis of pyridinyloxyphenoxy alkane carboxylic acid derivatives, another important class of herbicides. asianpubs.orggoogle.com These herbicides are known for their effectiveness against a variety of weeds. The synthesis of these complex molecules often relies on the reactivity of the fluoropyridine core to build the desired chemical structure. asianpubs.org
Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates in the production of numerous agrochemicals due to the unique properties conferred by the trifluoromethyl group. semanticscholar.orgnih.gov this compound can be a starting point for creating more complex chlorinated and fluorinated pyridine structures that are then converted into TFMP derivatives. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a key intermediate for several crop protection products, is synthesized through processes that can involve variously halogenated pyridine precursors. researchoutreach.org
Pharmaceutical Applications
The structural motif of this compound is found in molecules with potential pharmaceutical applications. It serves as an intermediate in the synthesis of various pharmaceutical compounds, where its structure can be modified to enhance the efficacy of antiviral and antibacterial agents. The presence of halogen atoms on the pyridine ring can influence the biological activity of the final molecule.
Recent research has explored the use of a related scaffold, (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, for the development of novel antimicrobial and anticancer agents. nih.govmdpi.com For instance, a 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl substituent has shown notable anticancer activity. nih.govmdpi.com This highlights the potential of the dichlorinated phenyl/pyridyl moiety as a pharmacophore in medicinal chemistry.
Data Tables
Table 1: Applications of this compound and its Derivatives
| Application Category | Specific Use | Example End-Products |
| Organic Synthesis | Building block for heterocyclic compounds | Substituted Quinolines and Pyridines |
| Intermediate for industrial chemicals | Dyes | |
| Agrochemicals | Precursor for herbicides | Fluroxypyr, Pyridinyloxyphenoxy alkane carboxylic acid derivatives |
| Intermediate for TFMP derivatives | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) | |
| Pharmaceuticals | Intermediate for active compounds | Antiviral and antibacterial agents |
| Scaffold for drug discovery | Antimicrobial and anticancer agents |
Table 2: Key Chemical Intermediates Derived from this compound Chemistry
| Intermediate Name | CAS Number | Primary Application |
| Fluroxypyr | 69377-81-7 | Herbicide sigmaaldrich.comnih.gov |
| 3,5-dichloro-2,4,6-trifluoropyridine | 1737-93-5 | Intermediate for herbicides and dyes google.comgoogle.com |
| 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) | 69045-84-7 | Intermediate for agrochemicals researchoutreach.org |
Intermediate in the Synthesis of Various Pharmaceutical Compounds
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure is a key component for developing agents with potential antiviral and antibacterial efficacy. The reactivity of the fluorine and chlorine atoms allows for strategic chemical modifications, such as nucleophilic aromatic substitution (SNAr) reactions, to build diverse molecular architectures.
The synthesis of this compound is often achieved through the nucleophilic fluorination of 2,3,5-trichloropyridine. Its utility as an intermediate allows for the creation of various derivatives, including complex biaryl compounds containing pyridine rings, which are known to be important in medicinal chemistry. The presence of the halogen atoms enhances its reactivity, facilitating its use as a precursor in the development of new therapeutic agents. For instance, it is a known precursor in the synthesis of analogues of Roflumilast, a phosphodiesterase-4 (PDE-4) inhibitor used for treating chronic obstructive pulmonary disease (COPD). acs.org
Derivatives with Potential Biological Activities
The core structure of this compound is a scaffold upon which numerous derivatives with significant biological potential have been built. The introduction of different functional groups onto the dichlorofluoropyridine ring has led to the discovery of compounds with a range of therapeutic activities.
Derivatives of dichlorinated pyridines have demonstrated notable antimicrobial activities. Research has shown that modifying the basic structure can yield compounds with potent effects against various pathogens, including drug-resistant strains.
One such derivative, 3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline , has been synthesized and evaluated for its antifungal properties. mdpi.com This compound demonstrated significant activity against several phytopathogenic fungi. mdpi.com Further modifications of this aniline (B41778) derivative, such as converting the amino group into an amide, were also explored, with some of the resulting compounds retaining antifungal efficacy. mdpi.com
Table 1: In Vitro Antifungal Activity of Derivative 17
| Compound Name | Target Fungi | EC₅₀ (µg/mL) | Source |
|---|---|---|---|
| 3,5-Dichloro-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)aniline (17) | Fusarium graminearum | 9.09 | mdpi.com |
| Botrytis cinerea | 2.88 | mdpi.com | |
| Sclerotinia sclerotiorum | 3.82 | mdpi.com | |
| Rhizoctonia solani | 4.53 | mdpi.com | |
| Colletotrichum gloeosporioides | 6.41 | mdpi.com |
Additionally, studies on the structurally related (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have yielded derivatives with promising activity against Gram-positive pathogens, including vancomycin-intermediate Staphylococcus aureus strains and multidrug-resistant fungi like Candida auris. nih.govmdpi.com
The dichloropyridine scaffold is also a feature in the design of potential anticancer agents. Several derivatives have been synthesized and tested, showing cytotoxicity against various cancer cell lines.
For example, derivatives of (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer potential. nih.gov A 5-fluorobenzimidazole derivative incorporating the 3,5-dichloro-2-hydroxyphenyl moiety demonstrated the highest anticancer activity in a human pulmonary cancer (A549) cell culture model. nih.govmdpi.com Similarly, research into derivatives of the related compound 2,6-Dichloro-5-fluoropyridin-3-amine found that they exhibited significant cytotoxicity against breast cancer cells. Another related compound, 2,3-Dichloro-5-fluoropyridine , also showed notable cytotoxic effects against MCF-7 breast cancer cells, with a reported IC₅₀ value of 10 µM. These findings underscore the potential of the dichlorofluoropyridine framework in the development of new oncological therapies. nih.gov
Table 2: Anticancer Activity of Related Dichloropyridine Derivatives
| Compound Class/Name | Activity Noted | Cell Line | Source |
|---|---|---|---|
| 5-Fluorobenzimidazole derivative of (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Highest anticancer activity among tested derivatives | A549 (Human Pulmonary Cancer) | nih.govmdpi.com |
| Derivatives of 2,6-Dichloro-5-fluoropyridin-3-amine | Significant cytotoxicity | Breast cancer cells | |
| 2,3-Dichloro-5-fluoropyridine | IC₅₀ = 10 µM | MCF-7 (Breast Cancer) |
A particularly significant application of the 3,5-dichloro-phenyl structure, a core feature of this compound, is in the development of selective thyroid hormone receptor (THR) modulators. The thyroid hormone's beneficial effects on lipid metabolism are primarily mediated by the THR-β isoform in the liver, while adverse cardiac effects are linked to the THR-α isoform. nih.gov Therefore, developing THR-β selective agonists is a major therapeutic goal for treating conditions like dyslipidemia and non-alcoholic steatohepatitis (NASH).
Research into derivatives of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde , a closely related compound, showed that they could exhibit significant selectivity for THR-β over THR-α. This selectivity suggests potential therapeutic uses in managing hyperlipidemia without the associated cardiac risks.
This line of research culminated in the discovery of Resmetirom (MGL-3196) , a highly selective, orally active THR-β agonist. nih.gov The chemical structure of Resmetirom is 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro Current time information in Bangalore, IN.triazine-6-carbonitrile . nih.gov The 3,5-dichloro-phenyl moiety is a critical component for its high potency and selectivity. In functional assays, Resmetirom was found to be 28-fold more selective for THR-β than for THR-α. nih.gov Its synthesis relies on starting materials like 4-amino-2,6-dichlorophenol, highlighting the essential role of the dichlorinated aromatic ring in achieving the desired biological activity. google.comgoogle.com
Table 3: Dichlorinated Compounds as Thyroid Hormone Receptor Modulators
| Compound | Target | Key Finding | Source |
|---|---|---|---|
| Derivatives of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde | Thyroid Hormone Receptor (THR) | Exhibited significant selectivity for THR-β over THR-α. | |
| Resmetirom (MGL-3196) | Thyroid Hormone Receptor-β (THR-β) | Highly potent and selective THR-β agonist (28-fold selectivity over THR-α). | nih.gov |
Conclusion
3,5-Dichloro-2-fluoropyridine is a halogenated pyridine (B92270) derivative of considerable importance in synthetic and applied chemistry. Its value stems from its role as a versatile intermediate, enabling the construction of more complex molecules with specific functionalities. The strategic placement of two chlorine atoms and a fluorine atom on the pyridine ring provides multiple avenues for chemical modification, making it a valuable tool for chemists in both academic and industrial settings. Its established applications in the synthesis of agrochemicals and its potential in the development of new pharmaceuticals underscore its significance. Continued research into the synthesis and reactivity of this compound is likely to uncover new applications and further solidify its position as a key building block in modern organic chemistry.
Environmental and Biological Fate of Chlorinated Pyridines Broader Context, Not Specific to 3,5 Dichloro 2 Fluoropyridine Metabolism
Anaerobic Dechlorination in Aquatic Sediments (General Dichloropyridine Isomers)
Under anaerobic conditions, such as those found in anoxic freshwater sediments, the biotransformation of chlorinated pyridines can occur, primarily through reductive dechlorination. researchgate.nettandfonline.com Studies on various isomers of dichloropyridine (DCPR) have revealed significant differences in their susceptibility to microbial degradation. For instance, in methanogenic freshwater sediment slurries, 2,3-Dichloropyridine and 3,5-Dichloropyridine (B137275) were observed to undergo complete transformation. researchgate.nettandfonline.com In contrast, isomers like 2,5-Dichloropyridine and 2,6-Dichloropyridine demonstrated high persistence, remaining unmetabolized over extended incubation periods. researchgate.nettandfonline.com
The rate of anaerobic dechlorination and the resulting intermediate products are highly dependent on the specific dichloropyridine isomer. In studies using freshwater sediment slurries, both 2,3-DCPR and 3,5-DCPR (at an initial concentration of 10 mg/L) were completely removed within 50 days. researchgate.nettandfonline.com The degradation of these compounds led to the formation of less chlorinated intermediates. The dechlorination of 3,5-DCPR produced 3-Chloropyridine (3-CPR) as a detectable intermediate. researchgate.nettandfonline.com Similarly, the transformation of 2,3-DCPR resulted in the detection of both 2-Chloropyridine (B119429) and 3-Chloropyridine. researchgate.nettandfonline.com
Adaptation of the microbial community can also influence transformation rates. When 3,5-DCPR and 2,3-DCPR were added simultaneously to sediment slurries previously adapted to 3,5-DCPR, the 3,5-DCPR was transformed at a faster rate. researchgate.nettandfonline.com Conversely, in slurries adapted to 2,3-DCPR, both isomers were transformed at similar rates. researchgate.nettandfonline.com
| Dichloropyridine Isomer | Transformation Time | Intermediate Product(s) | Reference |
|---|---|---|---|
| 3,5-Dichloropyridine | Completely removed by day 50 | 3-Chloropyridine | researchgate.nettandfonline.com |
| 2,3-Dichloropyridine | Completely removed by day 50 | 2-Chloropyridine, 3-Chloropyridine | researchgate.nettandfonline.com |
| 2,5-Dichloropyridine | Not metabolized within 6 months | None detected | researchgate.nettandfonline.com |
| 2,6-Dichloropyridine | Not metabolized within 6 months | None detected | researchgate.nettandfonline.com |
The persistence of chlorinated pyridines in the environment is a significant concern, with chlorination often conferring resistance to microbial degradation. researchgate.net The position of the chlorine atoms on the pyridine (B92270) ring plays a crucial role in determining a compound's recalcitrance. As observed in sediment slurry studies, 2,5- and 2,6-Dichloropyridine isomers are notably persistent under anaerobic conditions. researchgate.nettandfonline.com Furthermore, the intermediate monochlorinated products, such as 2-Chloropyridine and 3-Chloropyridine, also proved to be persistent and were not further metabolized in these specific studies. researchgate.nettandfonline.com This persistence highlights that while initial dechlorination of dichlorinated pyridines can occur, the complete mineralization to benign products may be a slow or incomplete process in anaerobic environments. researchgate.nettandfonline.com The lack of available data on the environmental fate of many chloropyridines remains a significant knowledge gap. tandfonline.comresearchgate.net
The primary biotransformation mechanism for chlorinated pyridines in anaerobic environments is reductive dechlorination. researchgate.nettandfonline.com This process involves the removal of a chlorine atom with the concurrent addition of electrons, effectively replacing the chlorine substituent with a hydrogen atom. nih.govwikipedia.org This reaction is carried out by anaerobic bacteria that use the chlorinated compounds as electron acceptors in a process known as halorespiration. eurochlor.org
Reductive dechlorination is a significant process in the anaerobic transformation of various chlorinated aromatic compounds. nih.gov In the case of dichloropyridines, the process is sequential, with one chlorine atom being removed to form a monochloropyridine intermediate. researchgate.nettandfonline.com The successful dechlorination of 2,3- and 3,5-DCPR in sediment slurries indicates that microorganisms present in those environments can catalyze this reaction for specific chlorinated heterocyclic compounds, similar to what is observed for chlorinated homocyclic compounds. researchgate.nettandfonline.com The process requires an electron donor, which in sediment environments can be provided by the fermentation of organic matter. wikipedia.org
Microbial Degradation Studies (General Pyridine Derivatives)
Pyridine and its derivatives are susceptible to microbial degradation under various environmental conditions. tandfonline.com Pyridine itself is readily degraded in soil, and numerous bacterial species have been isolated that can utilize it as a sole source of carbon and nitrogen. tandfonline.com However, the biodegradability of the pyridine ring is significantly altered by the type and position of chemical substituents. tandfonline.com
Microbial degradation of pyridine derivatives can proceed under both aerobic and anaerobic conditions, with different pathways and microorganisms involved. researchgate.net Under aerobic conditions, degradation pathways often involve hydroxylated intermediates. tandfonline.comresearchgate.net For example, bacteria such as Arthrobacter species are known to be involved in pyridine degradation. researchgate.net The initial step in the aerobic degradation of many pyridines involves hydroxylation, where the oxygen incorporated into the molecule is derived from water. tandfonline.comresearchgate.net
Some substituted pyridines may be degraded through novel mechanisms that involve initial reductive steps, even under generally aerobic conditions, and lack the typical hydroxylated intermediates. tandfonline.comresearchgate.net The degradation of pyridine in Arthrobacter sp. 68b, for instance, proceeds via a direct oxidative cleavage of the pyridine ring by a monooxygenase system, without prior reduction or hydroxylation, ultimately leading to the formation of succinic acid. asm.orgnih.gov The genes responsible for this degradation pathway have been identified on a catabolic plasmid. asm.orgnih.gov
The presence of substituents like chlorine atoms, as seen in chlorinated pyridines, generally increases the persistence of the compound. researchgate.net The study of microbial degradation of pyridine derivatives is crucial for understanding their environmental fate and for developing bioremediation strategies for contaminated sites. researchgate.netresearchgate.net
Future Research Directions and Scalability Considerations
Development of Greener Synthetic Alternatives with Reduced Halogen Content
Current research is exploring catalytic hydrodefluorination and reductive dechlorination processes. chemicalbook.comepo.org For instance, methods for the selective removal of chlorine atoms from more highly chlorinated pyridines, such as pentachloropyridine (B147404), using reagents like zinc metal in the presence of an acidic compound, offer a pathway to desired dichlorinated structures while reducing the reliance on specific starting materials. epo.org Similarly, catalytic hydrodefluorination has been investigated for fluoroarenes, which could potentially be adapted to selectively remove fluorine or other halogens from precursor molecules. chemicalbook.com
Table 1: Greener Solvent Alternatives
| Solvent Name | CAS Number | Key Advantages |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | Derived from renewable resources (e.g., corncobs), economical alternative to THF. sigmaaldrich.com |
Process Intensification in Industrial Synthesis
To improve the efficiency, safety, and cost-effectiveness of producing 3,5-Dichloro-2-fluoropyridine on an industrial scale, researchers are focusing on process intensification. This involves developing novel equipment and techniques to achieve better outcomes. Key strategies include shifting from batch to continuous flow reactors and integrating reaction and separation steps.
Continuous flow processing offers significant advantages over traditional batch methods. As demonstrated in the synthesis of related compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018), continuous addition of reactants to a reactor maintained at optimal conditions, coupled with the continuous removal of the product by distillation, can lead to higher yields, better process control, and reduced tar formation. google.com This approach minimizes the volume of hazardous materials present at any given time and allows for more effective heat management and agitation. google.com
Table 2: Parameters for Continuous Synthesis of a Halogenated Pyridine (B92270) Intermediate
| Parameter | Condition | Rationale |
|---|---|---|
| Reactor Type | Continuously Stirred Tank Reactor (CSTR) | Allows for continuous addition of reactants and removal of products. google.com |
| Temperature | 140°C to 160°C | Optimizes reaction rate while minimizing side reactions and tar formation. google.com |
| Feed Rate | Matched to reaction rate | Maintains a steady-state concentration of reactants. google.com |
| Product Removal | Continuous distillation | Separates the lower-boiling product from the reaction mixture as it forms, shifting equilibrium and preventing further reactions. google.com |
| Agitation | Vigorous | Ensures good contact between reagents and uniform temperature distribution. google.com |
Optimization of Separation Techniques for Purity and Yield
The isolation and purification of this compound are critical for ensuring its suitability as an intermediate in pharmaceutical and agrochemical applications, where high purity is often required. archivemarketresearch.com Distillation is a primary method for purification, leveraging the boiling point differences between the product, unreacted starting materials, and byproducts. google.com Both atmospheric and sub-atmospheric (vacuum) distillation techniques are employed to effectively separate the compound. google.com
For achieving exceptionally high levels of purity, particularly for pharmaceutical-grade materials, advanced separation techniques are being explored. Continuous chromatographic methods, such as simulated moving bed (SMB) chromatography, represent a significant advancement over traditional batch chromatography. ntu.edu.sg SMB technology allows for the continuous separation of components, leading to higher throughput, reduced solvent consumption, and improved efficiency, making it a viable option for large-scale enantioseparation and purification of high-value chemical intermediates. ntu.edu.sg Additionally, specialized techniques like fluorous solid-phase extraction (F-SPE) can be used to selectively remove fluorinated impurities or to purify fluorinated target compounds from non-fluorinated reactants. researchgate.net
Exploration of Novel Derivatization Pathways and Applications
This compound is a valuable scaffold for creating more complex molecules. chemimpex.com Future research is heavily invested in exploring new ways to chemically modify this compound to synthesize novel derivatives with enhanced or new biological activities. The strategic placement of the chloro and fluoro substituents allows for selective reactions at different positions on the pyridine ring.
One of the most powerful tools for derivatization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the halogenated pyridine with various organoboron reagents, allowing for the introduction of a wide array of aryl and heteroaryl groups. researchgate.net This pathway is crucial for building the complex molecular architectures found in many modern drugs and agrochemicals.
The resulting fluorinated and chlorinated pyridine derivatives are of significant interest in medicinal chemistry. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com Research continues to explore the synthesis of novel pyridopyrimidines, trifluoromethylpyridines, and other heterocyclic systems derived from this compound for applications as antivirals, antibacterials, and agents for treating oncology and infectious diseases. chemimpex.comgoogle.com The development of new catalytic systems and reaction conditions that allow for precise and efficient derivatization remains a key objective in unlocking the full potential of this versatile chemical intermediate. morressier.com
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing 3,5-Dichloro-2-fluoropyridine, and what are their critical parameters?
- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, fluorination of 3,5-dichloropyridine derivatives using agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions at 80–120°C. Reaction time (8–24 hours) and stoichiometric ratios (1:1.2–1:1.5 substrate-to-fluorinating agent) are critical for yield optimization. Purity can be enhanced via vacuum distillation or recrystallization from ethanol .
- Key Parameters : Temperature control, moisture exclusion, and stoichiometric precision to minimize side products like dehalogenated byproducts.
Q. How can HPLC be optimized for analyzing the purity of this compound?
- Methodology : Use a ZORBAX XDB-C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile:acidified water (pH 2.5, 60:40 v/v) at 1.0 mL/min. Detection at 254 nm UV ensures sensitivity. Calibration curves (linear range: 0.1–100 µg/mL, R² > 0.9995) and spike-recovery tests (average recovery: 99.8%) validate accuracy .
- Table :
| Parameter | Value |
|---|---|
| Column | ZORBAX XDB-C18 |
| Mobile Phase | Acetonitrile:Acidified Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties :
- Molecular Weight : 165.98 g/mol
- Density : 1.226 g/cm³
- Melting Point : 41–43°C (indicative of stability under ambient conditions)
- Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 g/L).
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorination efficiency during synthesis under varying conditions?
- Methodology : Systematic variation of fluorinating agents (e.g., KF vs. TBAF) and reaction solvents (DMF vs. DMSO). Monitor intermediates via GC-MS or NMR to identify side reactions (e.g., dechlorination). For example, TBAF in DMF at 100°C reduces byproduct formation compared to KF due to better solubility and reactivity .
- Data Contradiction Analysis : Conflicting yields reported in literature may arise from trace moisture or impurities in reagents. Use Karl Fischer titration to ensure anhydrous conditions and repeat experiments with freshly distilled solvents.
Q. What strategies validate the structural integrity of this compound in complex reaction matrices?
- Methodology : Combine HPLC (for purity assessment) with -NMR and high-resolution mass spectrometry (HRMS). For example, -NMR chemical shifts at ~-120 ppm confirm fluorine substitution, while HRMS (m/z 165.98 [M+H]) verifies molecular identity. Cross-validate with FT-IR peaks at 680 cm (C-F stretch) and 1550 cm (C-Cl) .
Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Experimentally, compare Suzuki-Miyaura coupling rates with phenylboronic acid using Pd(PPh) catalyst. The electron-withdrawing Cl and F groups reduce electron density at the 2- and 6-positions, directing coupling to the 4-position. Kinetic studies (monitored via HPLC) show reaction completion in 12 hours at 80°C vs. 24 hours for non-fluorinated analogs .
Notes for Methodological Rigor
- Contradiction Management : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Quality Control : Always include internal standards (e.g., 2-fluoropyridine) in HPLC runs to detect column degradation or detector drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
